2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes an imidazolidinyl ring, a benzylidene group, and an acetamide moiety
Preparation Methods
The synthesis of 2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, including the formation of the imidazolidinyl ring and the subsequent attachment of the benzylidene and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidinyl ring can be reduced to form a more saturated ring structure.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group may play a crucial role in binding to these targets, while the imidazolidinyl ring and acetamide moiety contribute to the overall stability and activity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include those with variations in the benzylidene group, the imidazolidinyl ring, or the acetamide moiety. Each of these compounds may have distinct properties and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O5/c1-3-29-18-11-14(7-8-17(18)25)10-16-20(27)24(21(28)23-16)12-19(26)22-15-6-4-5-13(2)9-15/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,28)/b16-10+ |
InChI Key |
KVQYKZAGHFWBBH-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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